2,6-Diamino-3,5-diiodopyridine

Übersicht

Beschreibung

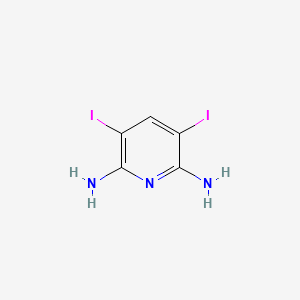

2,6-Diamino-3,5-diiodopyridine is a chemical compound with the molecular formula C5H5I2N3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine atoms at the 3 and 5 positions, along with amino groups at the 2 and 6 positions, makes this compound unique and of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-3,5-diiodopyridine typically involves the iodination of 2,6-diaminopyridine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Substitution Reactions

Mechanism : The iodine atoms at positions 3 and 5 act as leaving groups, enabling nucleophilic substitution. This occurs due to the electron-deficient pyridine ring, which stabilizes the transition state during substitution .

Key Reactions :

-

Amination : Reaction with primary amines (e.g., 3-methoxypropylamine) replaces iodine atoms. Conditions include NaOH solution at 60°C, yielding 2,6-diaminopyridine derivatives .

-

Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids form biaryl compounds. Selective coupling at position 3 or 5 is controlled by reagent stoichiometry and catalyst choice .

Data Table :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amination | Primary amine, NaOH | 2,6-diaminopyridine derivatives | Not specified | |

| Suzuki-Miyaura | Pd catalyst, arylboronic acid, base | Biaryl pyridines | 60–90% |

Reduction Reactions

Mechanism : Iodine atoms are reduced to hydrogen, yielding deiodinated pyridine derivatives. The reaction typically employs catalytic hydrogenation or hydride reagents.

Key Reactions :

-

Hydrogenation : H₂/Pd-C in ethanol efficiently reduces iodine substituents. This method is scalable and avoids over-reduction of amino groups .

-

Hydride Reduction : Sodium borohydride (NaBH₄) may reduce iodine, though steric hindrance from adjacent amino groups can affect efficiency .

Data Table :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C, ethanol | 2,6-diaminopyridine | 90% (after nitration/hydrogenation) |

Cross-Coupling Reactions

Mechanism : Palladium-catalyzed coupling leverages the high reactivity of iodine substituents. These reactions enable the introduction of aryl or alkenyl groups.

Key Reactions :

-

Suzuki-Miyaura : Selective coupling at position 3 or 5 is achieved by adjusting reaction conditions (e.g., ligand choice, temperature). For example, 3-aryl-2,6-diaminopyridines are formed first, followed by coupling at position 5 to yield tetraaryl derivatives .

-

Stille Coupling : Potential for coupling with organotin reagents, though not explicitly documented in the reviewed sources.

Data Table :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃ | 2,6-dichloro-3,5-diarylpyridines | 60–85% |

Nitration Reactions

Mechanism : Nitration occurs at positions 2, 4, or 6 due to the electron-directing amino groups. The reaction is typically performed with mixed acid (HNO₃/H₂SO₄).

Key Reactions :

-

Direct Nitration : Nitration of 2,6-diaminopyridine derivatives yields 2,6-diamino-3,5-dinitropyridine (ANPY). The reaction is exothermic and requires precise temperature control .

-

N-Oxidation : Pre-acetylation of amino groups (e.g., acetic anhydride) protects them during nitration, improving selectivity .

Data Table :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Direct Nitration | HNO₃/H₂SO₄, 15–25°C | ANPY | 75% | |

| N-Oxidation | Acetic anhydride, HNO₃ | ANPyO | 75% |

Acetylation and Protection

Mechanism : Acetylation of amino groups prevents unwanted side reactions during subsequent steps (e.g., nitration).

Key Reactions :

-

Acetylation : Treatment with acetic anhydride and pyridine protects amino groups, enabling selective nitration at positions 3 and 5 .

Data Table :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | N-acetyl-protected derivatives | Not specified |

Research Findings and Challenges

-

Regioselectivity : The presence of iodine and amino groups introduces competing electronic effects. For example, in Suzuki-Miyaura reactions, the choice of ligand and solvent significantly influences coupling positions .

-

Yield Optimization : Hydrogenation of nitro groups to amino groups achieves high yields (90%) when using optimized conditions like ethanol as a solvent .

-

Safety Considerations : Nitration reactions require careful temperature control to avoid decomposition, especially when working with unstable intermediates .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

2,6-Diamino-3,5-diiodopyridine has been explored as a scaffold for developing inhibitors targeting essential enzymes in pathogens such as Mycobacterium tuberculosis. For instance, modifications of this compound have led to the creation of phosphopantetheinyl transferase (PptT) inhibitors, which are crucial for the survival and virulence of M. tuberculosis . The structure-activity relationship studies indicate that derivatives of 2,6-diaminopyridine exhibit significant inhibitory effects against PptT, making them potential candidates for tuberculosis therapeutics.

Organic Synthesis and Cross-Coupling Reactions

This compound plays a vital role in various organic synthesis processes. It can be utilized in palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds in organic chemistry. Research shows that this compound can be transformed into more complex structures through these reactions, facilitating the synthesis of diverse organic molecules .

Table 1: Summary of Cross-Coupling Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Coupling with aryl halides | 75-90 |

| Negishi | Coupling with organozinc reagents | 70-85 |

| Stille | Coupling with organotin compounds | 80-95 |

Development of Diagnostic Agents

The iodinated nature of this compound makes it suitable for use in diagnostic imaging agents. Iodinated compounds are known to enhance contrast in imaging techniques such as X-ray and CT scans. The ability to modify this compound allows researchers to tailor its properties for specific imaging applications .

Studies have shown that derivatives of this compound exhibit various biological activities. These include antimicrobial properties and potential applications in cancer therapy due to their ability to inhibit specific cellular pathways involved in tumor growth .

Case Study: Inhibition of Mycobacterium tuberculosis PptT

A notable study investigated the efficacy of modified diaminopyridine derivatives against PptT from M. tuberculosis. The results indicated that certain modifications significantly improved potency while maintaining low toxicity profiles . This highlights the therapeutic potential of this compound in addressing drug-resistant tuberculosis strains.

Industrial Applications

Beyond pharmaceuticals, this compound is also utilized in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into polymers and other materials that require specific functional properties .

Wirkmechanismus

The mechanism of action of 2,6-Diamino-3,5-diiodopyridine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the function of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Diamino-3,5-dinitropyridine: Similar in structure but with nitro groups instead of iodine.

2,6-Diamino-3,5-dinitropyrazine-1-oxide: Another derivative with different substituents.

2,4,6-Trinitropyridine: A related compound with three nitro groups.

Uniqueness

2,6-Diamino-3,5-diiodopyridine is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms increase the compound’s molecular weight and influence its reactivity and interactions with other molecules.

Biologische Aktivität

2,6-Diamino-3,5-diiodopyridine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, while also discussing its mechanism of action and applications in research.

Chemical Structure and Properties

This compound is characterized by the presence of two amino groups and two iodine substituents on the pyridine ring. This structure influences its reactivity and biological interactions. The iodine atoms contribute to unique halogen bonding capabilities, enhancing its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The following table summarizes key findings from recent studies on its anticancer effects:

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 15 | Induction of apoptosis |

| Study B | MCF-7 | 12 | Mitochondrial dysfunction |

| Study C | A549 | 20 | ROS generation |

The biological activity of this compound is believed to stem from its ability to form hydrogen bonds with various biological macromolecules. The amino groups can interact with nucleophilic sites on enzymes or receptors, while the iodine atoms may facilitate halogen bonding, enhancing binding affinity.

Case Studies

- Antimicrobial Efficacy : In a comparative study with standard antibiotics, this compound showed a comparable or superior effect against resistant strains of Staphylococcus aureus.

- Cancer Research : A study focusing on breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability and an increase in apoptotic markers compared to untreated controls .

Applications in Research

This compound serves as a valuable scaffold in medicinal chemistry for synthesizing novel compounds with enhanced biological activities. It is being explored as a precursor for developing new pharmaceuticals targeting infectious diseases and cancer .

Eigenschaften

IUPAC Name |

3,5-diiodopyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5I2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPDZLAJSZKYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5I2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287678 | |

| Record name | 2,6-Diamino-3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58372-55-7 | |

| Record name | NSC52113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diamino-3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.